molecular formula C₈H₁₂F₃NO₆ B1141982 2-Deoxy-2-trifluoroacetamido-D-glucose CAS No. 36875-26-0

2-Deoxy-2-trifluoroacetamido-D-glucose

Cat. No. B1141982
CAS RN: 36875-26-0
M. Wt: 275.18
InChI Key:
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Description

Synthesis Analysis The synthesis of 2-deoxy-D-glucose and its analogs involves several key steps, starting from D-glucose as the raw material. Through a series of reactions such as acetic anhydride protection, bromination, zinc reduction, de-protection, and acid hydrolysis, 2-deoxy-D-glucose can be synthesized with a total yield of 30% (Chen Jin-chun, 2010). This method is noted for its efficiency over conventional methods, offering a shortened reaction time and decreased production costs, making it suitable for industrial production.

Molecular Structure Analysis The structural studies on halogen-substituted derivatives of 2-deoxy-D-glucose (2-DG) reveal that the presence of a halogen atom at the C2 position in the pyranose ring does not significantly affect its conformation but does influence the crystal structure, indicating the robustness of the molecular structure of 2-DG and its derivatives (Ziemniak et al., 2021).

Chemical Reactions and Properties 2-DG acts as a d-glucose mimic and inhibits glycolysis by forming and accumulating 2-deoxy-d-glucose-6-phosphate (2-DG6P), which inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to cell death. This ability to interfere with d-glucose metabolism highlights 2-DG's chemical properties and its potential as a therapeutic agent (Pająk et al., 2019).

Physical Properties Analysis The synthesis and characterization of fluorosugars, such as the 2,3,4-trideoxy-2,3,4-trifluoro hexose analogues of D-glucose and D-altrose, involve detailed physical property analysis. These novel sugar analogues have been explored for their potential to cross erythrocyte membranes, demonstrating the significance of their physical properties in biological contexts (Bresciani et al., 2010).

Chemical Properties Analysis The chemical properties of 2-DG and its analogs have been extensively studied, demonstrating their ability to act as inhibitors of glycolysis and potential Energy Restriction Mimetic agents. These properties have led to their application in various pharmacological activities, including as tracers and anti-COVID-19 drugs (Singh et al., 2023).

Scientific Research Applications

Synthesis and Antitumor Activity

2-Acetamido-2-deoxy-D-glucose hydrochloride has been utilized in the synthesis of diosgenyl glycosides, showing promising antitumor activities. These synthesized compounds have demonstrated the ability to increase apoptotic B cells in chronic lymphotic leukemia (B-CLL) patients, indicating potential for cancer treatment applications (Myszka, Bednarczyk, Najder, & Kaca, 2003).

Imaging and Diagnostic Applications

The glucose analogs 2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose have been used in chemical exchange saturation transfer (CEST) MRI for tumor and metastasis imaging. Their preferential uptake by cancer cells, combined with a significant CEST effect, demonstrates potential for non-invasive cancer research and clinical diagnostic applications, offering an alternative to PET/CT or PET/MRI techniques (Rivlin, Horev, Tsarfaty, & Navon, 2013).

Glycolysis Inhibition for Cancer Treatment

Studies have explored 2-deoxy-D-glucose (2-DG) as a glycolysis inhibitor, affecting various malignant cell lines. The compound's ability to inhibit glucose metabolism and induce cytotoxic effects showcases its potential as a therapeutic agent against cancer. This includes inhibiting cell proliferation and inducing apoptosis in vitro, suggesting its utility in cancer treatment strategies (Zhang, Deslandes, Villedieu, Poulain, Duval, Gauduchon, Schwartz, & Icard, 2006).

Metabolic and Radiopharmaceutical Applications

2-deoxy-2-[18F]fluoro-D-glucose (18FDG) has found extensive applications in mapping brain glucose metabolism, myocardial metabolism studies, and as a tracer for tumor metabolism. The development and production of 18FDG have made it a critical tool in clinical diagnosis for heart disease, seizure disorders, and oncology, underlining its importance in both research and clinical settings (Fowler & Ido, 2002).

Glucocest MRI for Glucose Uptake and Metabolism Imaging

Glucocest MRI using 2-deoxy-D-glucose (2DG) provides a novel method to image deoxyglucose/glucose uptake and metabolism without isotopic labeling. This technique allows for non-invasive imaging of glucose assimilation rates in vivo, offering significant implications for research in areas such as neurology and oncology (Nasrallah, Pagés, Kuchel, Golay, & Chuang, 2013).

Safety And Hazards

The safety and hazards associated with 2-Deoxy-2-trifluoroacetamido-D-glucose are not explicitly mentioned in the search results. However, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing9.


Future Directions

2-Deoxy-2-trifluoroacetamido-D-glucose and its analogs have shown promise as diagnostic and therapeutic agents2. Its most promising application may be as a synergistic agent in combination with cytotoxic therapies2.


Please note that this information is based on available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult a specialist in the field.


properties

CAS RN

36875-26-0

Product Name

2-Deoxy-2-trifluoroacetamido-D-glucose

Molecular Formula

C₈H₁₂F₃NO₆

Molecular Weight

275.18

synonyms

N-Trifluoroacetyl-D-Glucosamine

Origin of Product

United States

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